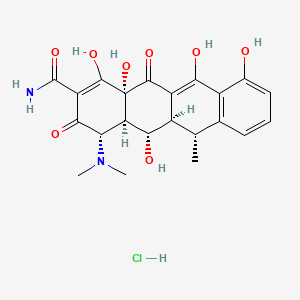

Doxycycline hydrochloride

Vue d'ensemble

Description

Doxycycline hydrochloride is a broad-spectrum antibiotic belonging to the tetracycline class. It is synthetically derived from oxytetracycline and is used to treat a wide variety of bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections. It is also effective against certain parasites and is used in the treatment of malaria .

Applications De Recherche Scientifique

Doxycycline hydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Doxycycline hydrochloride is a broad-spectrum antibiotic that targets a wide variety of gram-positive and gram-negative bacteria . It is highly lipophilic, allowing it to cross multiple membranes of target molecules, showing favorable intra-cellular penetration .

Mode of Action

Doxycycline inhibits bacterial protein synthesis by allosterically binding to the 30S prokaryotic ribosomal subunit . This blocks the association of charged aminoacyl-tRNA (aa-tRNA) with the ribosomal A site, preventing the addition of new amino acids to the peptide chain and thus inhibiting protein synthesis .

Biochemical Pathways

Doxycycline affects the protein synthesis pathway in bacteria, leading to their inability to produce essential proteins for survival . This results in the bacteriostatic activity of doxycycline, inhibiting bacterial growth and proliferation .

Pharmacokinetics

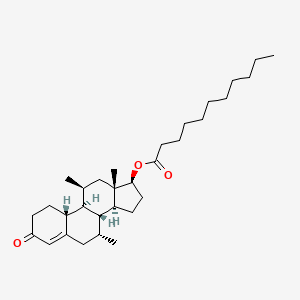

Doxycycline exhibits high bioavailability, with negligible metabolism . It has a protein binding rate of 80–90% and an elimination half-life of 10–22 hours . The drug is mainly excreted through feces, with about 40% excreted in urine . Its high lipophilicity allows it to penetrate tissues effectively .

Result of Action

The primary result of doxycycline’s action is the inhibition of bacterial growth and proliferation due to its interference with protein synthesis . At the cellular level, this results in the inability of the bacteria to produce essential proteins, leading to their death or stunted growth .

Action Environment

Environmental factors can influence the action of doxycycline. For instance, the degradation of doxycycline in various aqueous matrices can be affected by photolysis, peroxidation, photoperoxidation, and ozonation at different pH values . Moreover, the presence of doxycycline in soil can affect microbial activity and diversity, potentially influencing the antibiotic’s efficacy .

Safety and Hazards

Doxycycline hydrochloride can cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It can cause permanent yellowing or graying of the teeth in children younger than 8 years old . Using doxycycline during pregnancy could harm the unborn baby or cause permanent tooth discoloration later in the baby’s life .

Analyse Biochimique

Biochemical Properties

Doxycycline hydrochloride plays a crucial role in inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex . This interaction inhibits the addition of new amino acids to the growing peptide chain, effectively halting bacterial growth. This compound interacts with various biomolecules, including ribosomal RNA and proteins involved in the translation process.

Cellular Effects

This compound affects various cell types by inhibiting protein synthesis. In bacterial cells, this leads to the cessation of growth and replication. In eukaryotic cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the expression of genes involved in inflammation and apoptosis . Additionally, this compound can impact mitochondrial function, as mitochondria share similarities with bacterial ribosomes.

Molecular Mechanism

The primary mechanism of action of this compound involves binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis . This binding prevents the incorporation of amino acids into the peptide chain, leading to the inhibition of bacterial growth. This compound also exhibits anti-inflammatory properties by inhibiting matrix metalloproteinases (MMPs) and modulating the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions . Long-term exposure to this compound in vitro has been shown to affect cellular functions, including changes in gene expression and metabolic activity. In vivo studies have demonstrated that this compound maintains its antibacterial activity over extended periods, although resistance can develop with prolonged use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits bacterial infections without significant toxicity . At higher doses, this compound can cause adverse effects such as hepatotoxicity and gastrointestinal disturbances. Studies have shown that the compound’s efficacy and safety profile depend on the dosage and duration of treatment .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which play a role in its biotransformation. Metabolites of this compound are excreted in the urine and feces. The compound’s metabolism can influence its pharmacokinetics and therapeutic efficacy.

Transport and Distribution

This compound is well-absorbed after oral administration and is widely distributed in body tissues and fluids . It can cross the blood-brain barrier and accumulate in tissues such as the liver, kidneys, and lungs. The compound interacts with transport proteins, including albumin, which facilitates its distribution in the bloodstream. This compound’s distribution is influenced by factors such as tissue perfusion and binding affinity to plasma proteins.

Subcellular Localization

Within cells, this compound localizes primarily in the cytoplasm, where it exerts its antibacterial effects by targeting ribosomes . The compound can also accumulate in mitochondria, affecting mitochondrial protein synthesis and function. Post-translational modifications and targeting signals may influence this compound’s localization and activity within specific cellular compartments.

Méthodes De Préparation

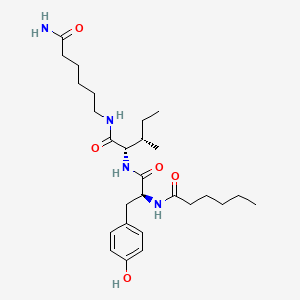

Synthetic Routes and Reaction Conditions: Doxycycline hydrochloride is typically synthesized using oxytetracycline as a starting material. The process involves chlorination and dehydration to form 11 alpha-chloro-6-methenyl oxytetracycline p-toluenesulfonate. This intermediate is then subjected to a one-step or two-step hydrogenation process to produce doxycycline p-toluenesulfonate, which is finally refined to form this compound .

Industrial Production Methods: The industrial production of this compound involves dissolving the raw material in water, processing it with a dilute acid, heating, cooling, and filtering to obtain a water-containing filtrate. A solvent that is insoluble in water is then added to extract impurities, followed by recrystallization and drying to obtain purified this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Doxycycline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Reduction: Hydrogenation is used in the synthesis process to convert intermediates to this compound.

Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.

Major Products: The major products formed from these reactions include various degradation products, which can be analyzed using techniques like RP-HPLC .

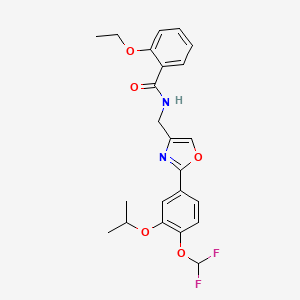

Comparaison Avec Des Composés Similaires

- Tetracycline

- Oxytetracycline

- Chlortetracycline

- Demeclocycline

- Lymecycline

- Methacycline

- Minocycline

Doxycycline hydrochloride stands out due to its broad-spectrum activity, reliable absorption, and lower toxicity, making it a preferred choice for treating various bacterial infections.

Propriétés

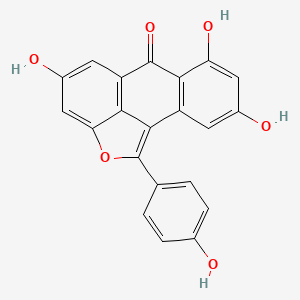

IUPAC Name |

(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H/t7-,10+,14+,15-,17-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNZGHXUZDHMIQ-CVHRZJFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045405 | |

| Record name | Doxycycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10592-13-9, 24390-14-5 | |

| Record name | Doxycycline Hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010592139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxycycline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Doxycycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, monohydrochloride, [4S-(4α,4aα,5α,5aα,6α,12aα)]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, hydrochloride, (4S,4aR,5S,5aR,6R,12aS)-, compd. with ethanol, hydrate (2:2:1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Doxycycline Hyclate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXYCYCLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4182Z6T2ET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Doxycycline hydrochloride, a tetracycline derivative, acts by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. [, ] This effectively halts the formation of polypeptide chains and, consequently, bacterial protein synthesis. [, ]

A: The molecular formula of this compound is C22H24N2O8·HCl. It has a molecular weight of 480.9 g/mol. [, ]

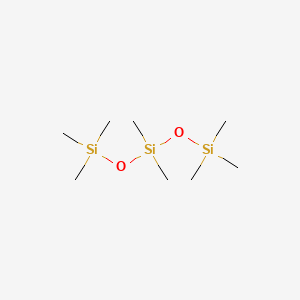

A: this compound shows maximum absorbance at 271 nm in distilled water. []

A: No, this compound is sensitive to light. Studies have shown significant changes in doxycycline content, pH, and color upon light exposure. [] Therefore, packaging that protects from light is essential.

A: Several strategies can enhance the stability: * Adding antioxidants like sodium sulfite or sodium sulfate. [] * Using metal ions like magnesium (Mg2+) as complexing agents. [] * Incorporating a mixture of 2-pyrrolidone and propylene glycol or dimethyl acetamide as a solvent system. []

A: Research shows promising results with: * Encapsulation in Tween 80 coated chitosan nanoparticles for enhanced brain targeting via oral delivery. [] * Incorporation into intestinal soluble pellets via extrusion/spheronization technology for controlled release. [] * Development of a PLA/PLGA injectable gel delivery system for sustained release within gingival tissues. []

A: The inclusion of zinc chloride and vitamin C, along with other excipients, in specific proportions improves the stability of the lyophilized powder injection, reducing hydrolysis and oxidation, thereby ensuring the efficacy of the drug. []

A: In pigs, the elimination half-life of this compound after intravenous administration has been reported to be approximately 4.07 hours. []

A: Sustained-release formulations of this compound, when administered intramuscularly to swine, demonstrate slower absorption and longer mean residence time (MRT) compared to conventional injections. This results in a prolonged presence of the drug in the systemic circulation. [, ]

A: Yes, aflatoxicosis in cherry valley ducklings has been shown to slow down both the absorption and distribution of this compound. Furthermore, liver damage resulting from aflatoxicosis significantly influences the enterohepatic cycling of the drug, leading to its faster elimination from the body. []

A: Yes, research indicates that this compound, particularly when encapsulated in Tween 80 coated chitosan nanoparticles (DCNPopt), exhibits significant antipsychotic activity against ketamine-induced psychosis in mice. This formulation effectively crosses the blood-brain barrier, leading to a notable increase in GABA and GSH levels, while decreasing MDA, TNF-α, and dopamine levels. []

A: Studies have demonstrated that this compound significantly enhances the release of TGF-β1 from the dentin matrix compared to EDTA. This finding suggests its potential as an effective alternative to EDTA in regenerative endodontic procedures. []

A: Encapsulating this compound in Tween 80 coated chitosan nanoparticles (DCNPopt) shows promise for brain-targeted delivery via oral administration. This method enhances drug penetration through the blood-brain barrier, as demonstrated in studies on mice. []

A: High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for determining this compound concentrations in various matrices, including plasma and pharmaceutical formulations. [, , , ]

A: Researchers have successfully developed this compound intestinal soluble pellets using extrusion/spheronization technology. These pellets demonstrate controlled release properties, making them suitable for oral drug delivery. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.